![molecular formula C19H16N4O B15211585 Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl- CAS No. 787590-52-7](/img/structure/B15211585.png)
Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cyclization with tert-butyl isocyanide under iodine-catalyzed conditions . This method offers good yields and is efficient at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug screening .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase, making it a candidate for Alzheimer’s disease research .
Medicine: The compound’s pharmacological properties, including anti-inflammatory and anticancer activities, make it a valuable candidate for drug development. It is being explored for its potential to treat various diseases, including cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the development of new materials, such as organic semiconductors and fluorescent dyes .
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in treating Alzheimer’s disease.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Shares a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]quinoxaline: Contains a quinoxaline ring fused to the imidazole ring.
Pyrazolo[1,5-a]quinoxaline: Features a pyrazole ring fused to a quinoxaline ring.
Uniqueness: N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups
Propiedades
Número CAS |
787590-52-7 |
|---|---|
Fórmula molecular |
C19H16N4O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4O/c1-24-16-9-7-15(8-10-16)22-18-19-21-13-17(23(19)12-11-20-18)14-5-3-2-4-6-14/h2-13H,1H3,(H,20,22) |
Clave InChI |
GUYKQROZHKFJHU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NC=CN3C2=NC=C3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


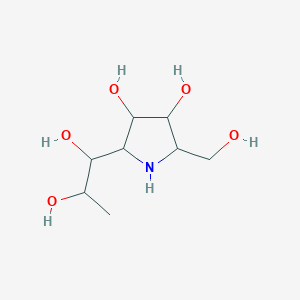

![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide](/img/structure/B15211519.png)
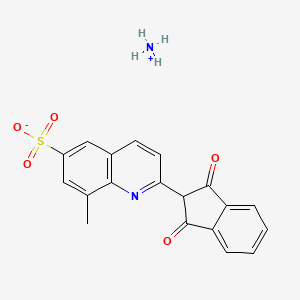
![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)

![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)
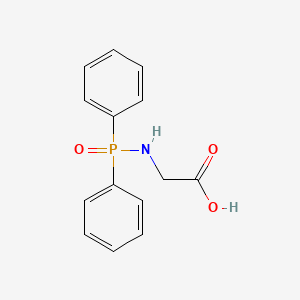
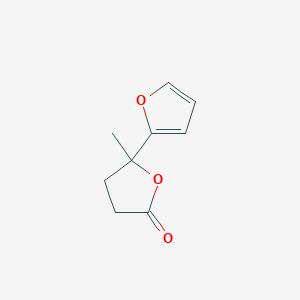

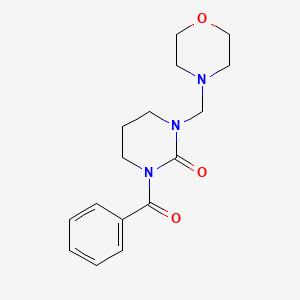
![6-Quinolinamine, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-](/img/structure/B15211575.png)

